molecular formula C8H13N3 B061590 2-N,5,6-trimethylpyridine-2,3-diamine CAS No. 161091-53-8

2-N,5,6-trimethylpyridine-2,3-diamine

Cat. No. B061590
M. Wt: 151.21 g/mol
InChI Key: DEFMFZACVLTYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N,5,6-trimethylpyridine-2,3-diamine, also known as TPD, is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless crystalline solid that is soluble in water and has a molecular formula of C8H12N4. TPD has gained significant attention in the scientific community due to its unique chemical and physical properties, which make it suitable for a wide range of applications, especially in the field of material science and biosensors.

Mechanism Of Action

The mechanism of action of 2-N,5,6-trimethylpyridine-2,3-diamine is not fully understood, but it is believed to involve the formation of a stable radical cation upon oxidation, which can then transfer electrons to the analyte of interest. This transfer of electrons results in a change in the electrochemical signal, which can be measured and used to detect the analyte.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-N,5,6-trimethylpyridine-2,3-diamine, as most of the studies have focused on its applications in material science and biosensors. However, some studies have reported that 2-N,5,6-trimethylpyridine-2,3-diamine can induce DNA damage and apoptosis in human breast cancer cells, suggesting its potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-N,5,6-trimethylpyridine-2,3-diamine is its high stability and solubility in water, which makes it easy to handle and use in various lab experiments. 2-N,5,6-trimethylpyridine-2,3-diamine also has a high redox potential, which makes it suitable for use as a redox mediator in electrochemical sensors. However, one of the limitations of 2-N,5,6-trimethylpyridine-2,3-diamine is its high cost, which can limit its use in large-scale applications.

Future Directions

There are several future directions for the study and application of 2-N,5,6-trimethylpyridine-2,3-diamine. One of the areas of interest is the development of 2-N,5,6-trimethylpyridine-2,3-diamine-based materials for use in energy storage devices, such as batteries and supercapacitors. 2-N,5,6-trimethylpyridine-2,3-diamine can also be used as a building block for the synthesis of new polymers with unique properties. In addition, further studies are needed to fully understand the mechanism of action of 2-N,5,6-trimethylpyridine-2,3-diamine and its potential as an anticancer agent.

Synthesis Methods

Several methods have been reported for the synthesis of 2-N,5,6-trimethylpyridine-2,3-diamine, including the reaction of 2,3-diaminopyridine with acetone, the reaction of 2,3-diaminopyridine with 2,4-pentanedione, and the reaction of 2,3-diaminopyridine with 2,4-hexanedione. However, the most commonly used method for the synthesis of 2-N,5,6-trimethylpyridine-2,3-diamine is the reaction of 2,3-diaminopyridine with acetone in the presence of an acid catalyst.

Scientific Research Applications

2-N,5,6-trimethylpyridine-2,3-diamine has been extensively studied for its potential applications in various fields, including material science, biosensors, and catalysis. In material science, 2-N,5,6-trimethylpyridine-2,3-diamine has been used as a building block for the synthesis of various polymers, such as polyimides, polyamides, and polyurethanes. 2-N,5,6-trimethylpyridine-2,3-diamine has also been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance. In biosensors, 2-N,5,6-trimethylpyridine-2,3-diamine has been used as a redox mediator in electrochemical sensors for the detection of various analytes, such as glucose, cholesterol, and uric acid. In catalysis, 2-N,5,6-trimethylpyridine-2,3-diamine has been used as a ligand in transition metal catalyzed reactions.

properties

CAS RN

161091-53-8

Product Name

2-N,5,6-trimethylpyridine-2,3-diamine

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-N,5,6-trimethylpyridine-2,3-diamine

InChI

InChI=1S/C8H13N3/c1-5-4-7(9)8(10-3)11-6(5)2/h4H,9H2,1-3H3,(H,10,11)

InChI Key

DEFMFZACVLTYTJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1C)NC)N

Canonical SMILES

CC1=CC(=C(N=C1C)NC)N

synonyms

2,3-Pyridinediamine,N2,5,6-trimethyl-

Origin of Product

United States

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